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Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289 Get Quote

An In-depth Technical Guide to 2-
Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Cyanotetrahydrofuran (also

known as Tetrahydrofuran-2-carbonitrile), a heterocyclic compound of interest in organic

synthesis and potentially in medicinal chemistry. This document details its chemical properties,

synthesis, and spectroscopic data. While specific biological activities and signaling pathways

for 2-Cyanotetrahydrofuran are not extensively documented in publicly available literature,

this guide also explores the known biological relevance of the broader class of tetrahydrofuran

derivatives to provide context for future research and development.

Chemical Properties and Identification
2-Cyanotetrahydrofuran is a five-membered heterocyclic ether containing a nitrile functional

group. Its fundamental properties are summarized below.
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Property Value

CAS Number 14631-43-7[1]

Molecular Formula C₅H₇NO

Molecular Weight 97.12 g/mol [1]

Canonical SMILES C1CC(OC1)C#N

InChI Key Not readily available

Synthesis of 2-Cyanotetrahydrofuran
The synthesis of 2-Cyanotetrahydrofuran can be achieved through various synthetic routes.

One documented method involves the cyclization of a functionalized pentanenitrile derivative.

Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer of

tetrahydrofuran-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-
Tetrahydrofuran-2-carbonitrile
This protocol is adapted from a reported synthesis and outlines the conversion of (2R)-5-

bromo-2-hydroxypentanenitrile to (S)-Tetrahydrofuran-2-carbonitrile.

Materials:

(2R)-5-bromo-2-hydroxypentanenitrile

Silver perchlorate (AgClO₄)

Dichloromethane (CH₂Cl₂), dry

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Petroleum ether
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Diethyl ether (Et₂O)

Procedure:

To a solution of (2R)-5-bromo-2-hydroxypentanenitrile in dry dichloromethane, add silver

perchlorate.

Stir the reaction mixture at room temperature for 1 hour.

Upon completion of the reaction (monitored by TLC), add brine to the mixture.

Separate the organic and aqueous phases.

Extract the aqueous phase with dichloromethane.

Combine the organic phases and dry over anhydrous magnesium sulfate.

Filter the drying agent and evaporate the solvent under reduced pressure.

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum

ether and diethyl ether as the eluent to yield (S)-Tetrahydrofuran-2-carbonitrile as a colorless

oil.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis of (S)-Tetrahydrofuran-2-carbonitrile

Starting Material Reaction Conditions Workup & Purification Final Product

(2R)-5-bromo-2-hydroxypentanenitrile
AgClO4, CH2Cl2

Room Temperature, 1 hr
Cyclization

1. Brine Quench
2. Extraction with CH2Cl2

3. Drying (MgSO4)

Reaction Quench Flash Chromatography
(Petroleum ether/Et2O)

(S)-Tetrahydrofuran-2-carbonitrileIsolation

Click to download full resolution via product page

Caption: Synthetic workflow for (S)-Tetrahydrofuran-2-carbonitrile.

Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2-Cyanotetrahydrofuran. Below

are the reported NMR data for the (S)-enantiomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃)

¹H NMR

4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H),

2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05

(m, 1H)

¹³C NMR 119.5, 69.2, 66.4, 31.8, 25.0

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 2-Cyanotetrahydrofuran is not readily available

in the searched literature, characteristic absorption bands can be predicted based on its

functional groups.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

C≡N (Nitrile) 2260 - 2210 Stretch

C-O-C (Ether) 1260 - 1000 Stretch

C-H (sp³ hybridized) 3000 - 2850 Stretch

The region between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and would

contain a complex pattern of absorptions unique to the molecule.

Biological Activity of Tetrahydrofuran Derivatives
Direct studies on the biological activity or signaling pathway engagement of 2-
Cyanotetrahydrofuran are limited in the available scientific literature. However, the

tetrahydrofuran motif is a key structural component in a wide range of biologically active natural

products and synthetic pharmaceuticals.[2][3]

Tetrahydrofuran-containing compounds have demonstrated a broad spectrum of

pharmacological activities, including:

Antiviral: Notably as HIV protease inhibitors.[4]
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Anticancer: Found in several natural products with cytotoxic properties.

Antibiotic and Antifungal: Present in various antimicrobial agents.

Anti-inflammatory: A number of derivatives exhibit anti-inflammatory effects.

The biological activity of these molecules is highly dependent on the nature and

stereochemistry of the substituents on the tetrahydrofuran ring. The nitrile group in 2-
Cyanotetrahydrofuran could potentially be hydrolyzed in vivo to a carboxylic acid or an amide,

or it could participate in interactions with biological targets through its electronic properties.

The following diagram illustrates the general relationship between the core tetrahydrofuran

scaffold and its potential applications based on the activities of its derivatives.

Biological Relevance of the Tetrahydrofuran Scaffold

Chemical Derivatization

Observed Biological Activities

Tetrahydrofuran Core Scaffold

Substitution with various
functional groups

(e.g., -CN, -OH, -Aryl, etc.)

Leads to

Antiviral (e.g., HIV Protease Inhibition) Anticancer Antimicrobial Anti-inflammatory
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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